Superior NDM-1 Inhibition vs. L-Captopril
Metallo-β-lactamase-IN-7 inhibits NDM-1 with an IC50 of 0.022 µM, which is 45‑fold lower (more potent) than the IC50 of L‑captopril (0.99 µM) under identical assay conditions [1].
| Evidence Dimension | IC50 against NDM-1 |
|---|---|
| Target Compound Data | 0.022 µM |
| Comparator Or Baseline | L-captopril: 0.99 µM |
| Quantified Difference | 45-fold lower IC50 (i.e., 45-fold more potent) |
| Conditions | Recombinant NDM-1, fluorescence-based assay using nitrocefin as substrate, 37°C, pH 7.4, 10 min pre-incubation |
Why This Matters
For researchers selecting an MBL inhibitor for NDM‑1‑producing pathogens, Metallo‑β‑lactamase‑IN‑7 provides a quantitatively superior potency that reduces required inhibitor concentration and lowers risk of off‑target effects from high dosing.
- [1] Liu, S.; Zhou, Y.; Zhang, J.; et al. Structure-based optimization of a series of metallo-β-lactamase inhibitors. ACS Infectious Diseases 2020, 6 (5), 998-1011. DOI: 10.1021/acsinfecdis.9b00428 View Source
